molecular formula C28H23N5O2 B388160 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE

Cat. No.: B388160
M. Wt: 461.5g/mol
InChI Key: XFSBQPAWIXXTSP-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methylbenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine or an aldehyde.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor binding: It may interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    DNA/RNA interactions: The compound may bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-AMINO-3-[(1Z)-1-CYANO-2-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (cyano) groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C28H23N5O2

Molecular Weight

461.5g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C28H23N5O2/c1-19-8-10-20(11-9-19)18-35-25-13-12-21(15-26(25)34-2)14-22(16-29)27-24(17-30)28(31)33(32-27)23-6-4-3-5-7-23/h3-15H,18,31H2,1-2H3/b22-14+

InChI Key

XFSBQPAWIXXTSP-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)OC

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)OC

Origin of Product

United States

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